molecular formula C14H12N4OS B13059371 N'-(benzyloxy)-N-thieno[2,3-d]pyrimidin-4-yliminoformamide

N'-(benzyloxy)-N-thieno[2,3-d]pyrimidin-4-yliminoformamide

Cat. No.: B13059371
M. Wt: 284.34 g/mol
InChI Key: BHCGDTYDYBZBJK-UHFFFAOYSA-N
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Description

(E)-N’-(benzyloxy)-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide is a complex organic compound featuring a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(benzyloxy)-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide typically involves multi-step organic reactions. The starting materials often include thieno[2,3-d]pyrimidine derivatives and benzylamine. The key steps in the synthesis may involve:

    Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzyloxy group: This step may involve nucleophilic substitution reactions where a benzyloxy group is introduced to the core structure.

    Formation of the methanimidamide moiety: This can be achieved through condensation reactions involving appropriate amines and aldehydes.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(benzyloxy)-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

(E)-N’-(benzyloxy)-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide has several scientific research applications:

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: Its unique electronic properties may make it suitable for use in organic electronics or as a component in advanced materials.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of (E)-N’-(benzyloxy)-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide involves its interaction with specific molecular targets. The thieno[2,3-d]pyrimidine core may interact with enzymes or receptors, modulating their activity. The benzyloxy group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine derivatives: These compounds share the core structure and may have similar biological activities.

    Benzyloxy-substituted compounds: These compounds have similar substituents and may exhibit comparable chemical reactivity.

Uniqueness

(E)-N’-(benzyloxy)-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C14H12N4OS

Molecular Weight

284.34 g/mol

IUPAC Name

N-phenylmethoxy-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide

InChI

InChI=1S/C14H12N4OS/c1-2-4-11(5-3-1)8-19-18-10-16-13-12-6-7-20-14(12)17-9-15-13/h1-7,9-10H,8H2,(H,15,16,17,18)

InChI Key

BHCGDTYDYBZBJK-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)CON/C=N/C2=C3C=CSC3=NC=N2

Canonical SMILES

C1=CC=C(C=C1)CONC=NC2=C3C=CSC3=NC=N2

Origin of Product

United States

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